molecular formula C20H21F2N3O4S3 B2762739 (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 942002-31-5

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2762739
CAS No.: 942002-31-5
M. Wt: 501.58
InChI Key: FFQHJRRRQGAHBV-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with 4,6-difluoro groups, a 2-methoxyethyl side chain, and a piperidine-4-carboxamide moiety linked via a thiophen-2-ylsulfonyl group. Key structural attributes include:

  • Benzothiazole scaffold: Known for bioactivity in medicinal chemistry due to its electron-deficient aromatic system, enabling π-π stacking and hydrogen bonding .
  • Fluorine substituents: The 4,6-difluoro groups enhance electronegativity and metabolic stability by modulating electronic effects and reducing oxidative metabolism .
  • Thiophen-2-ylsulfonyl group: Introduces sulfonamide functionality, which is prevalent in protease inhibitors and kinase-targeting agents due to its hydrogen-bond acceptor properties .
  • 2-Methoxyethyl side chain: Improves solubility and pharmacokinetic properties by increasing hydrophilicity .

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O4S3/c1-29-9-8-25-18-15(22)11-14(21)12-16(18)31-20(25)23-19(26)13-4-6-24(7-5-13)32(27,28)17-3-2-10-30-17/h2-3,10-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQHJRRRQGAHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H13F2N3O3SC_{15}H_{13}F_{2}N_{3}O_{3}S, with a molecular weight of 353.3 g/mol. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13F2N3O3SC_{15}H_{13}F_{2}N_{3}O_{3}S
Molecular Weight353.3 g/mol
CAS Number946202-47-7

The biological activity of this compound is hypothesized to be mediated through its interaction with specific biological targets. Studies suggest that the benzo[d]thiazole ring can interact with various receptors and enzymes, potentially leading to inhibition or activation of specific pathways involved in disease processes.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is crucial for conditions like arthritis and chronic inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Case Studies

Recent research has highlighted the biological evaluation of similar thiazole-based compounds:

  • Study on Anticancer Properties : A study published in Molecules (2020) evaluated a series of thiazole derivatives against various cancer cell lines, reporting IC50 values ranging from 5 to 30 μM for cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiazole derivatives, revealing that certain compounds significantly reduced inflammation markers in vitro .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the piperidine moiety.
  • Final coupling reactions to form the desired amide bond.

Purification methods such as chromatography are employed to isolate the product with high purity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Table 1: Key Structural Features of Analogues
Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight (Da) Key Properties
Target Compound Benzo[d]thiazole 4,6-F₂, 2-methoxyethyl, thiophen-2-ylsulfonyl ~500 (estimated) High electrophilicity, moderate solubility
(S)-N-(4,4-Difluorocyclohexyl)-... (Compound 83) Thiazole 4,4-Difluorocyclohexyl, 3,4,5-trimethoxyphenyl ~550 Enhanced thermal stability
E-III (Benzimidazole derivative) Benzimidazole -NO₂, -CH₃ substituents ~300 High chemical hardness
ZINC Database Compounds Varied Drug-like scaffolds 200–500 Broad similarity (Tanimoto Tc)
  • In contrast, benzimidazole derivatives (e.g., E-III) rely on nitro and methyl groups for conjugation, which stabilize the π-system but reduce electrophilicity .
  • Sulfonamide vs.

Reactivity and Stability

  • Electrophilicity : Glutathione (GSH) conjugation studies (Figure 3 in ) demonstrate that sulfonamide-containing compounds exhibit slower GSH binding compared to carboxamides, suggesting lower electrophilic reactivity and improved metabolic stability. The target compound’s thiophen-2-ylsulfonyl group may confer intermediate reactivity relative to analogues with bulkier substituents .
  • Thermal Stability : Fluorinated benzothiazoles generally exhibit higher thermal stability than benzimidazoles due to stronger C-F bonds (485 kJ/mol vs. 305 kJ/mol for C-N bonds). For example, E-III (benzimidazole) shows lower thermal stability (T₅₀ = 220°C) than fluorinated compounds like the target molecule (estimated T₅₀ > 250°C) .

Computational Similarity Analysis

  • Tanimoto Coefficients (Tc): Using MACCS and ECFP4 fingerprints, the target compound shares ~60–70% structural similarity with ZINC database compounds, indicating moderate "drug-likeness" . However, its unique fluorine and sulfonamide groups reduce similarity to non-fluorinated thiazoles (Tc < 50%) .
  • Lead Compound Analysis : Compared to Compound 83, the target compound’s methoxyethyl side chain reduces lipophilicity (clogP ~2.5 vs. ~3.8 for Compound 83), favoring aqueous solubility .

Q & A

Basic: What are the key steps for synthesizing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole core is typically synthesized via oxidative cyclization starting with o-aminothiophenols and aldehydes under controlled conditions. For example, o-aminothiophenol derivatives react with aldehydes (e.g., 2-methoxyethyl-substituted aldehydes) in the presence of oxidizing agents like iodine or peroxides to form the thiazole ring. Solvent choice (e.g., ethanol or dichloromethane) and reaction temperature (often reflux) are critical for yield optimization. Post-synthesis, purification via flash chromatography or recrystallization ensures purity .

Advanced: How can coupling reactions between the benzo[d]thiazole and piperidine-carboxamide moieties be optimized?

Coupling reactions require precise control of nucleophilic/electrophilic compatibility . For the piperidine-carboxamide attachment, amide bond formation is achieved using activated intermediates (e.g., acid chlorides or carbodiimide coupling agents like EDC/HOBt). Solvents with high polarity (e.g., DMF or DMSO) enhance reactivity, while bases (e.g., triethylamine) neutralize byproducts. Reaction monitoring via thin-layer chromatography (TLC) and optimization using Design of Experiments (DoE) —varying temperature, stoichiometry, and solvent—improves yield and reduces side reactions .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (6.5–8.5 ppm for benzo[d]thiazole) and aliphatic signals (e.g., piperidine protons at 1.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).
  • HPLC/UPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic effects (e.g., rotational isomerism in sulfonamide groups) or impurity overlap . Strategies include:

  • Variable Temperature NMR : Resolves overlapping signals by altering thermal conditions.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity.
  • Comparative Analysis : Cross-referencing with analogous compounds (e.g., ’s morpholinosulfonyl derivatives) clarifies ambiguous peaks.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Basic: How should in vitro assays be designed to evaluate this compound’s pharmacological activity?

  • Target Selection : Prioritize enzymes/receptors structurally related to the compound’s motifs (e.g., kinases or sulfonamide-binding proteins).
  • Assay Conditions : Use physiological pH (7.4) and temperature (37°C) in buffer systems (e.g., PBS).
  • Controls : Include positive controls (known inhibitors/agonists) and vehicle controls (DMSO <0.1%).
  • Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Advanced: What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., kinase domains).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories).
  • Free Energy Calculations : Methods like MM/GBSA quantify binding affinities.
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) for activity .

Intermediate: What experimental design (DoE) approaches optimize reaction yields in multi-step syntheses?

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors.
  • Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., solvent polarity vs. yield).
  • Taguchi Methods : Minimize variability by optimizing robust conditions. For example, ’s flow-chemistry optimization for diazomethane synthesis can be adapted for thiazole formation .

Advanced: How can reaction mechanisms (e.g., cyclization or sulfonylation) be elucidated?

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate laws.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track bond formation (e.g., ’s thiadiazole cyclization).
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., via flash chromatography) for characterization.
  • Computational Studies : DFT calculations (e.g., Gaussian) model transition states and activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.